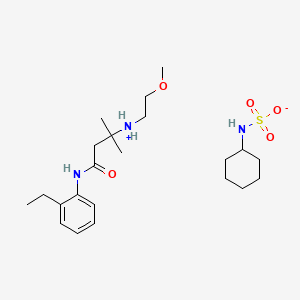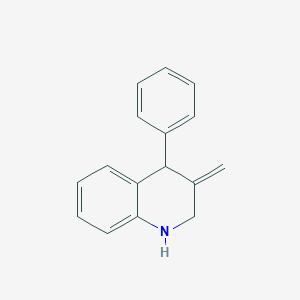
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one is a chemical compound with the molecular formula C12H5Cl3N2O2 It is known for its distinctive structure, which includes three chlorine atoms and an amino group attached to a phenoxazinone core
Vorbereitungsmethoden
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the desired positions on the phenoxazinone ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted phenoxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various phenoxazinone derivatives, which are valuable in organic synthesis and material science.
Industry: The compound is used in the development of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins or nucleic acids, altering their function and leading to various biological effects. For instance, its derivatives used as fluorescent probes can specifically bind to myelinated fibers, facilitating the diagnosis and treatment of myelin-related diseases .
Vergleich Mit ähnlichen Verbindungen
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one can be compared with other phenoxazinone derivatives, such as:
- 2-Amino-7-(dimethylamino)-3H-phenoxazin-3-one (ADMPO)
- 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADEPO)
These compounds share a similar core structure but differ in the substituents attached to the phenoxazinone ring. The unique combination of chlorine atoms and an amino group in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
6470-15-1 |
|---|---|
Molekularformel |
C12H5Cl3N2O2 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
7-amino-1,2,4-trichlorophenoxazin-3-one |
InChI |
InChI=1S/C12H5Cl3N2O2/c13-7-8(14)11(18)9(15)12-10(7)17-5-2-1-4(16)3-6(5)19-12/h1-3H,16H2 |
InChI-Schlüssel |
IIZIRIMTACCCTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


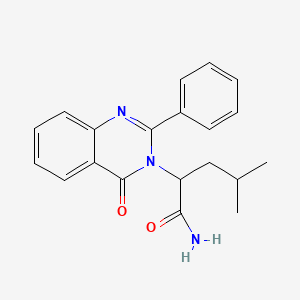
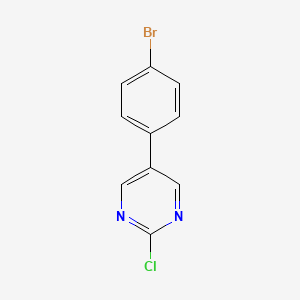
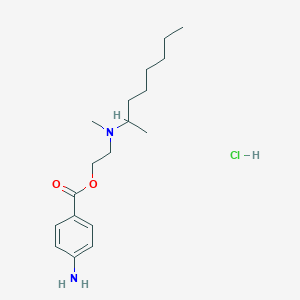

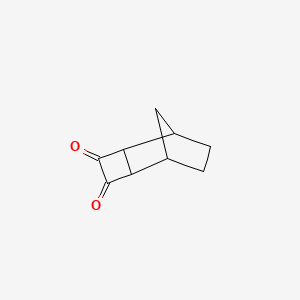
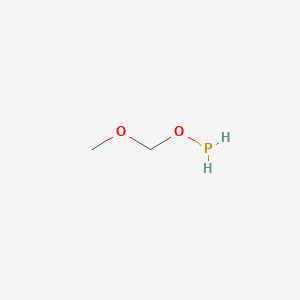


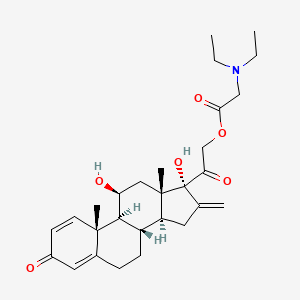
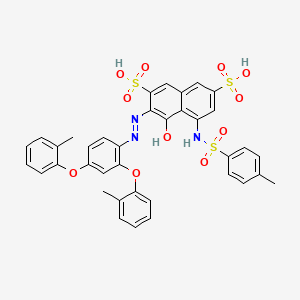
![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
